molecular formula C11H16O6 B055047 threo-1-C-Syringylglycerol CAS No. 121748-11-6

threo-1-C-Syringylglycerol

Cat. No.: B055047
CAS No.: 121748-11-6
M. Wt: 244.24 g/mol
InChI Key: GIZSHQYTTBQKOQ-XVKPBYJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: threo-1-C-Syringylglycerol can be synthesized through chemical reactions involving the conversion of natural products or chemical synthesis . One common method involves the hydrolysis of (2R,3R)-3-phenyl-2-oxiranemethanol and (2S,3S)-3-phenyl-2-oxiranemethanol . The reaction conditions typically include the use of solvents such as DMSO, chloroform, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: threo-1-C-Syringylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield syringaldehyde, while reduction could produce syringyl alcohol .

Comparison with Similar Compounds

    Syringylglycerol: Another phenylpropanoid derivative with similar biological activities.

    Syringaldehyde: An oxidation product of threo-1-C-Syringylglycerol with potential anti-inflammatory properties.

    Syringyl alcohol: A reduction product with hepatoprotective effects.

Uniqueness: this compound is unique due to its specific stereochemistry, which may contribute to its distinct biological activities . Its ability to inhibit pro-inflammatory cytokines production and protect the liver from damage sets it apart from other similar compounds .

Properties

CAS No.

121748-11-6

Molecular Formula

C11H16O6

Molecular Weight

244.24 g/mol

IUPAC Name

(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1

InChI Key

GIZSHQYTTBQKOQ-XVKPBYJWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O

SMILES

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O

Appearance

Cryst.

Synonyms

(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol;  (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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